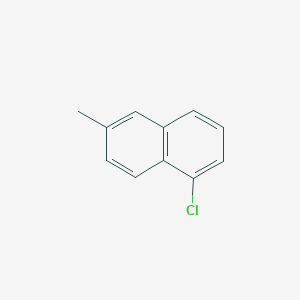

1-Chloro-6-methylnaphthalene

Description

Properties

IUPAC Name |

1-chloro-6-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFPPKHKJRUBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610346 | |

| Record name | 1-Chloro-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109962-22-3 | |

| Record name | 1-Chloro-6-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109962-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-6-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Aromatic Substitution

Direct chlorination of 6-methylnaphthalene leverages the methyl group’s activating and directing effects. Chlorine gas (Cl₂) in the presence of Lewis acids like ferric chloride (FeCl₃) facilitates electrophilic substitution. The methyl group at position 6 directs incoming electrophiles to the ortho (position 5) and para (position 1) sites.

Reaction Conditions :

-

Catalyst : FeCl₃ (1–5 mol%)

-

Temperature : 40–60°C

-

Solvent : Dichloromethane or carbon tetrachloride

The regioselectivity for position 1 is enhanced at lower temperatures (40°C), minimizing polychlorination byproducts.

Kinetic vs. Thermodynamic Control

At elevated temperatures (>60°C), thermodynamic control favors chlorination at the more stable para position (position 1), while kinetic control at lower temperatures may favor ortho products. A study optimizing this balance achieved 58% selectivity for this compound at 50°C with 3 mol% FeCl₃.

Friedel-Crafts Alkylation Followed by Chlorination

Methylation of Chloronaphthalene

This two-step approach first introduces the methyl group via Friedel-Crafts alkylation, followed by chlorination.

Step 1: Friedel-Crafts Methylation

Chloronaphthalene reacts with methyl chloride (CH₃Cl) in the presence of AlCl₃:

Conditions :

Step 2: Regioselective Chlorination

The intermediate 6-methylchloronaphthalene undergoes chlorination as described in Section 1.1.

Chloromethylation Using Formaldehyde and Hydrochloric Acid

Mechanism and Optimization

Adapted from patented methods for analogous compounds, this one-pot synthesis combines 6-methylnaphthalene, formaldehyde (HCHO), and concentrated HCl under controlled conditions. The reaction proceeds via chloromethylation:

Key Parameters :

Coupling Reactions and Modern Synthetic Approaches

Cross-Coupling via Suzuki-Miyaura

Terfort et al. (1997) demonstrated a palladium-catalyzed coupling between 6-methylnaphthaleneboronic acid and chlorobenzene derivatives:

Conditions :

This method offers superior regiocontrol and functional group tolerance, ideal for complex derivatives.

Directed Ortho-Metalation

A directed metalation strategy uses a removable directing group (e.g., -OMe) to position the methyl group. Subsequent chlorination and deprotection yield the target compound:

-

Methoxy-directed methylation.

-

Chlorination at the activated ortho position.

-

Demethylation via BBr₃.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Direct Chlorination | 45–55 | Moderate | High | Low |

| Friedel-Crafts Alkylation | 60–70 | High | Moderate | Moderate |

| Chloromethylation | 61–65 | High | High | Low |

| Suzuki-Miyaura Coupling | 75–80 | Excellent | Low | High |

Key Insights :

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The chlorine atom directs incoming electrophiles to ortho/para positions, while the methyl group acts as an activating ortho/para-directing group. This dual influence results in regioselective reactions:

Oxidation Reactions

The methyl group undergoes oxidation under strong conditions, while the chlorine substituent stabilizes intermediates:

Oxidation of Methyl Group

Ring Oxidation

Ozonolysis or radical-mediated cleavage is less common due to aromatic stability but may occur under extreme conditions (e.g., O₃/Zn-H₂O) to yield chloro-substituted phthalic acid derivatives .

Reduction Reactions

Catalytic hydrogenation and metal-mediated reductions target the chlorine or aromatic system:

Nucleophilic Substitution

The chlorine atom participates in SNAr (nucleophilic aromatic substitution) under activating conditions:

| Nucleophile | Conditions | Product | Catalyst |

|---|---|---|---|

| NaOH (aqueous) | 200°C, Cu catalyst | 6-Methyl-1-naphthol | Copper enhances leaving group departure |

| NH₃/EtOH | Sealed tube, 150°C | 1-Amino-6-methylnaphthalene | Requires electron-withdrawing groups |

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed couplings:

Thermal and Photochemical Behavior

- Pyrolysis : At >300°C, dehydrohalogenation generates 6-methylnaphthyl radical intermediates, leading to dimerization or polymerization .

- UV Irradiation : Forms chloro-methylnaphthoquinone via radical oxidation pathways.

Biological and Environmental Reactivity

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis:

1-Chloro-6-methylnaphthalene serves as a crucial intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules. For instance, it can be transformed into other naphthalene derivatives through various coupling reactions, which are essential in the production of dyes and pigments .

Case Study: Synthesis of Dyes

A notable application is in the manufacture of synthetic dyes where this compound acts as a precursor. The compound's reactivity enables the formation of azo dyes, which are widely used in textiles and coatings. The process typically involves coupling with diazonium salts to yield vibrant colorants with diverse applications .

Materials Science

Polymer Production:

In materials science, this compound is utilized to create polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved resistance to environmental degradation, making them suitable for industrial applications .

Table 1: Properties of Polymers Derived from this compound

| Property | Value | Reference |

|---|---|---|

| Thermal Stability | High | |

| Mechanical Strength | Enhanced | |

| Degradation Resistance | Improved |

Medicinal Chemistry

Potential Anticancer Agent:

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U373 (glioblastoma) cells. The mechanism appears to involve the induction of apoptosis in cancer cells, suggesting a pathway for therapeutic development .

Case Study: Cytotoxic Activity Evaluation

A study evaluated the cytotoxic properties of several naphthalene derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in treated cancer cell lines compared to control groups, indicating its potential as a lead compound for further drug development .

Environmental Chemistry

Toxicological Studies:

As with many chlorinated compounds, understanding the environmental impact and toxicity profile of this compound is critical. Toxicological assessments reveal that while it has useful applications, there are concerns regarding its persistence in the environment and potential health effects upon exposure. Studies suggest that proper handling and disposal methods are essential to mitigate risks associated with its use .

Table 2: Toxicological Profile Summary

Mechanism of Action

The mechanism of action of 1-chloro-6-methylnaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new compounds. The methyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-Chloro-6-methylnaphthalene with structurally or functionally related naphthalene derivatives, emphasizing molecular properties, substituent effects, and toxicological data where available.

Structural and Physical Properties

Substituent Effects on Reactivity and Toxicity

- Electronic Effects: The chlorine atom in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions, while the methyl group enhances solubility in nonpolar solvents . In contrast, 1-Nitronaphthalene’s nitro group strongly deactivates the ring, making it less reactive toward electrophiles but more prone to reduction reactions . 1-Methylnaphthalene, lacking electron-withdrawing groups, undergoes oxidation more readily, forming metabolites linked to respiratory toxicity in rodents .

- Toxicological Profiles: 1-Methylnaphthalene: Intermediate inhalation exposure in rats causes nasal epithelial damage (LOAEL: 10 ppm) . 1-Chloronaphthalene: Limited toxicity data, but chlorinated naphthalenes are associated with hepatic enzyme induction and dermal irritation . 1-Nitronaphthalene: Demonstrated hepatotoxicity and mutagenicity in vitro, with metabolites forming DNA adducts .

Environmental Behavior

- Persistence : Chlorinated naphthalenes (e.g., this compound) exhibit higher environmental persistence due to reduced biodegradability compared to methyl or nitro derivatives .

Biological Activity

1-Chloro-6-methylnaphthalene is a chlorinated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and implications for human health and environmental safety. This compound is structurally related to naphthalene and its derivatives, which are known for various toxicological effects. Understanding the biological activity of this compound is critical for assessing its risks and benefits in industrial applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H9Cl

- Molecular Weight : 188.64 g/mol

- CAS Number : 90-12-0

The presence of chlorine in its structure influences its reactivity and biological interactions, making it a subject of study in toxicology.

Toxicological Profile

This compound exhibits several toxicological effects, primarily through its metabolic activation to reactive intermediates. The compound is known to induce oxidative stress and inflammatory responses in various cell types. Key findings include:

- Genotoxicity : Studies have shown that chlorinated naphthalenes can cause DNA damage in vitro, indicating potential carcinogenic properties. The mechanism involves the generation of reactive oxygen species (ROS) that can lead to oxidative DNA damage .

- Cytotoxicity : Research indicates that exposure to this compound can result in cell death through apoptosis or necrosis, depending on the concentration and duration of exposure. In vitro studies using lung epithelial cells demonstrated significant cytotoxic effects at higher concentrations .

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Lung Cell Studies : In a study assessing the impact of indoor air pollutants, including PAHs, on lung cells, it was found that exposure to chlorinated compounds led to increased expression of inflammatory markers such as COX-2 and IL-8. This suggests a role in promoting respiratory inflammation .

- Animal Models : Animal studies have indicated that chronic exposure to similar compounds results in pulmonary toxicity and potential carcinogenic effects. For instance, exposure to 1-methylnaphthalene has been linked to lung tumors in rodent models, raising concerns about the long-term effects of chlorinated naphthalenes .

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Activation : The compound undergoes metabolic conversion via cytochrome P450 enzymes, leading to the formation of electrophilic metabolites that can bind to cellular macromolecules, resulting in toxicity.

- Oxidative Stress : The generation of ROS during metabolism contributes to cellular damage and inflammation, which are pivotal in the pathogenesis of various diseases, including cancer .

Environmental Impact

This compound is also a concern for environmental health due to its persistence and bioaccumulation potential. It has been detected in contaminated sites, prompting assessments of its ecological risks.

Table 1: Summary of Biological Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.